(S)-2-(4-Chlorobenzyl)-4,4-difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4,4-difluoropyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-[(4-BROMOPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE
- (2S)-2-[(4-FLUOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE
- (2S)-2-[(4-METHOXYPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE
Uniqueness
(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and fluorine atoms contribute to its stability and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C11H12ClF2N |
---|---|
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
(2S)-2-[(4-chlorophenyl)methyl]-4,4-difluoropyrrolidine |
InChI |
InChI=1S/C11H12ClF2N/c12-9-3-1-8(2-4-9)5-10-6-11(13,14)7-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1 |
InChI-Schlüssel |
HQESCMXAJPAGKS-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@@H](NCC1(F)F)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1C(NCC1(F)F)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.